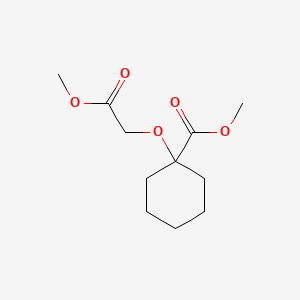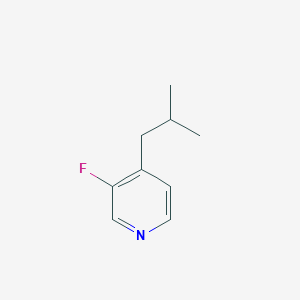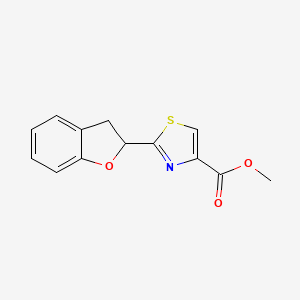
2-Chloro-4-(chloromethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chloromethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(chloromethyl)-5-methylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives with altered functional groups.
Applications De Recherche Scientifique
2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methylpyridine
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison
2-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying biological effects.
Propriétés
Formule moléculaire |
C7H7Cl2N |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
Clé InChI |
HHXTWNYOJVJJMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)

![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)

![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)


![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)

